molecular formula C8H10NO6P-2 B1263855 [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate

[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate

Cat. No. B1263855
M. Wt: 247.14 g/mol
InChI Key: WHOMFKWHIQZTHY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxine 5'-phosphate(2-) is dianion of pyridoxine 5'-phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a pyridoxine 5'-phosphate.

Scientific Research Applications

Vitamin B6 Analogs and Derivatives

One significant area of research involving [5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate relates to its role in the synthesis and study of Vitamin B6 analogs. Karpeiskii et al. (1971) investigated the synthesis of compounds like 4-Acetyl-3-hydroxy-5-hydroxymethyl-2-methylpyridine 5-phosphate, which are structurally related and have implications in Vitamin B6 chemistry (Karpeiskii, Padyukova, & Florent’ev, 1971).

Interaction with DNA

Research by Gamov et al. (2019) explored the synthesis of a derivative, (5-Hydroxy-6-methyl-4-{(E)-[2-oxo-2-(pyrazin-2-yl)ethyl]hydrazinylidenemethyl}pyridin-3-yl)- methyl phosphate. This study focused on its interaction with DNA, demonstrating the potential of such compounds in biochemical studies and pharmaceutical applications (Gamov, Zavalishin, Aleksandriyskii, & Sharnin, 2019).

Synthesis of Labelled Compounds

Velde, Mackenzie, and Scott (1985) investigated the synthesis of labeled vitamin B6 compounds like [4′-13C] pyridoxol, which involves derivatives of this compound. This research is crucial for creating isotopically labeled compounds for biochemical research and medical imaging (Velde, Mackenzie, & Scott, 1985).

Coenzyme Properties

The coenzyme properties of Vitamin B6 and its analogs, including derivatives of this compound, have been a topic of interest. Florentiev, Ivanov, and Karpeisky (1970) discussed the synthesis of such analogs and their assay as coenzymes, highlighting the compound's significance in enzymatic reactions (Florentiev, Ivanov, & Karpeisky, 1970).

properties

IUPAC Name

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOMFKWHIQZTHY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COP(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO6P-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate
Reactant of Route 2
[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate
Reactant of Route 3
Reactant of Route 3
[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate
Reactant of Route 4
[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate
Reactant of Route 5
[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate
Reactant of Route 6
[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.